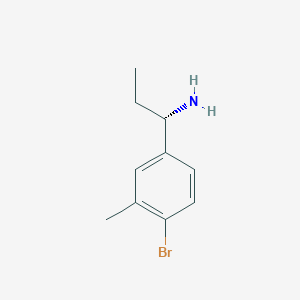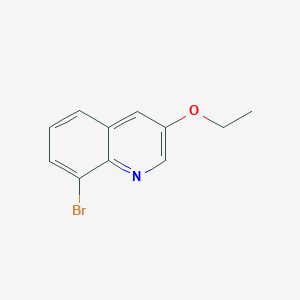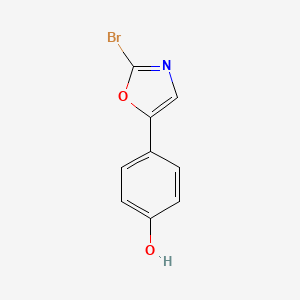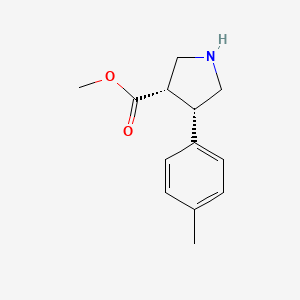
Ethyl 3-(bromomethyl)-2-chloro-4-fluorobenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 3-(bromomethyl)-2-chloro-4-fluorobenzoate is an organic compound that belongs to the class of benzoates. It is characterized by the presence of bromomethyl, chloro, and fluoro substituents on the benzene ring, making it a versatile intermediate in organic synthesis. This compound is often used in the preparation of various pharmaceuticals and agrochemicals due to its unique reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(bromomethyl)-2-chloro-4-fluorobenzoate typically involves a multi-step process. One common method includes the bromination of ethyl 3-methyl-2-chloro-4-fluorobenzoate using N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN). The reaction is carried out in an inert solvent such as carbon tetrachloride or chloroform at elevated temperatures .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure better control over reaction conditions and yield. The use of automated systems allows for precise addition of reagents and maintenance of optimal temperatures, leading to higher efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 3-(bromomethyl)-2-chloro-4-fluorobenzoate undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction: Reduction reactions can convert the ester group to alcohols or other reduced forms.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. These reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used reducing agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution with sodium azide would yield an azide derivative, while oxidation with potassium permanganate would produce a carboxylic acid.
Applications De Recherche Scientifique
Ethyl 3-(bromomethyl)-2-chloro-4-fluorobenzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used to modify biomolecules for studying biological pathways and interactions.
Medicine: It serves as a precursor in the development of drugs targeting specific diseases, such as cancer and infectious diseases.
Industry: The compound is utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of Ethyl 3-(bromomethyl)-2-chloro-4-fluorobenzoate involves its reactivity towards nucleophiles and electrophiles. The bromomethyl group is particularly reactive, allowing for various substitution reactions. The presence of chloro and fluoro substituents on the benzene ring can influence the electronic properties of the compound, affecting its reactivity and interaction with other molecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Ethyl 3-(chloromethyl)-2-chloro-4-fluorobenzoate
- Ethyl 3-(bromomethyl)-2-chloro-4-methylbenzoate
- Ethyl 3-(bromomethyl)-2-fluoro-4-chlorobenzoate
Uniqueness
Ethyl 3-(bromomethyl)-2-chloro-4-fluorobenzoate is unique due to the combination of bromomethyl, chloro, and fluoro substituents, which impart distinct reactivity and properties. This makes it a valuable intermediate in the synthesis of a wide range of compounds with diverse applications.
Propriétés
Formule moléculaire |
C10H9BrClFO2 |
|---|---|
Poids moléculaire |
295.53 g/mol |
Nom IUPAC |
ethyl 3-(bromomethyl)-2-chloro-4-fluorobenzoate |
InChI |
InChI=1S/C10H9BrClFO2/c1-2-15-10(14)6-3-4-8(13)7(5-11)9(6)12/h3-4H,2,5H2,1H3 |
Clé InChI |
GKVCMZVNNYZYHT-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=C(C(=C(C=C1)F)CBr)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![(1R,2R,3R,4S)-3-Aminobicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B12954000.png)










